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molecular formula C5H7BrN2O B578602 (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol CAS No. 1276056-83-7

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Cat. No. B578602
M. Wt: 191.028
InChI Key: YLTQBUUGYXTAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434743B2

Procedure details

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (2 g, 9.13 mmol) in DCM (40 mL) was cooled to −78° C. Diisobutylaluminum hydride (36.5 mL, 36.5 mmol) in DCM was added, and the reaction mixture was stirred for 2 hours at the same temperature. The reaction mixture was subsequently quenched with aqueous saturated sodium potassium tartrate and was transferred to a reparatory funnel, where it was washed with water and brine, dried over Na2SO4, and concentrated to give the title compound as a white solid (0.76 g, 44%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH3:11])[C:6]=1[C:7](OC)=[O:8].[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH3:11])[C:6]=1[CH2:7][OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NN(C1C(=O)OC)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
36.5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was subsequently quenched with aqueous saturated sodium potassium tartrate
CUSTOM
Type
CUSTOM
Details
was transferred to a reparatory funnel
WASH
Type
WASH
Details
where it was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NN(C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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